molecular formula C11H17ClN4O3 B1439706 [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride CAS No. 1185299-25-5

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride

Cat. No.: B1439706
CAS No.: 1185299-25-5
M. Wt: 288.73 g/mol
InChI Key: KNGVXZRFUUNSNH-UHFFFAOYSA-N
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Description

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride is a heterocyclic compound featuring a piperazine core linked to a 3-nitropyridine moiety and an ethanol side chain. Its molecular formula is C₁₁H₁₇ClN₄O₃, with a molecular weight of 288.74 g/mol (CAS: 1185299-25-5) .

Properties

IUPAC Name

2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3.ClH/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11;/h1-3,16H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVXZRFUUNSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride is a piperazine derivative with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies. This article explores its applications in detail, supported by data tables and case studies.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex molecules, facilitating the study of reaction mechanisms and pathways.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe, aiding in enzyme interaction studies and inhibition mechanisms.

Medicine

  • Therapeutic Potential : It is being explored for its therapeutic applications, particularly in developing new drugs targeting various diseases.

Industry

  • Specialized Chemicals Production : Utilized in producing specialized chemicals and intermediates, contributing to the development of new materials.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against Mycobacterium tuberculosis (MTB). The following table summarizes the activity:

CompoundTarget OrganismIC (μM)
Compound AMycobacterium tuberculosis1.35 - 2.18
Compound BMycobacterium tuberculosis3.73 - 4.00

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicate that several piperazine derivatives exhibit low toxicity profiles, suggesting their potential for therapeutic use without significant adverse effects on normal cells.

Structure-Activity Relationship (SAR)

The presence of both the nitropyridine and ethanol groups enhances biological activity compared to similar compounds lacking these functional groups. The following table highlights this relationship:

CompoundFunctional GroupsBiological Activity
This compoundNitropyridine, EthanolPotentially high against MTB
[1-(3-Nitropyridin-2-yl)piperazine]NitropyridineModerate
[N-(6-(4-(Pyrazine-2-carbonyl)piperazine)]PyrazineLow

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating piperazine derivatives as potential anti-tubercular agents. For example, a series of compounds were synthesized and tested for efficacy against MTB, revealing promising results that support further investigation into the piperazine scaffold for new drug development.

Additionally, computational docking studies have been employed to predict binding affinities of these compounds to various biological targets. This provides insights into their mechanisms of action and guides future modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, ring systems, and salt forms significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Structural Features Biological Activity/Unique Aspects Reference
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride Pyrrolidine ring instead of piperazine; amine group replaces ethanol Enhanced CNS penetration due to smaller ring size; potential dopamine receptor modulation
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride Chlorophenyl substituent; piperidine instead of piperazine Moderate antibacterial activity; lacks nitro group’s electrophilic reactivity
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride Pyridine attached via methylene bridge; trihydrochloride salt Improved solubility and stability; distinct receptor affinity profiles
1-(4-(Azetidin-3-yl)piperazin-1-yl)ethanone hydrochloride Azetidine ring substitution; ketone functional group Altered lipophilicity; potential kinase inhibition
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride Nitro and chloro substituents on phenyl ring High affinity for nicotinic acetylcholine receptors

Key Observations from Comparisons

Ring System Modifications Replacing piperazine with pyrrolidine (e.g., 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) reduces ring size, enhancing blood-brain barrier permeability but limiting hydrogen-bonding capacity . Piperidine analogs (e.g., 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride) exhibit reduced conformational flexibility compared to piperazine derivatives, impacting target selectivity .

Functional Group Variations The ethanol group in the target compound improves aqueous solubility, whereas amine or ketone substituents (e.g., in azetidine derivatives) alter metabolic stability and binding kinetics . Nitro groups (as in the target compound and 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride) enhance electrophilicity, facilitating interactions with nucleophilic receptor sites .

Salt Form and Solubility Trihydrochloride salts (e.g., 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride) demonstrate superior solubility in polar solvents compared to mono-hydrochloride forms, critical for parenteral formulations .

Research Findings and Pharmacological Implications

  • Receptor Affinity : The nitro-pyridine-piperazine scaffold shows promise in targeting serotonin and dopamine receptors, with selectivity influenced by substituent positioning .
  • Synthetic Challenges : Boc protection/deprotection strategies are critical during synthesis to prevent nitro group reduction, as seen in related intermediates like 1-(3-nitropyridin-2-yl)piperidin-4-amine hydrochloride .
  • Characterization : Reverse-phase HPLC (C18 column, UV detection at 254 nm) and chiral resolution methods (e.g., for enantiomers like (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) ensure ≥95% purity .

Biological Activity

Overview

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, with the chemical formula C11_{11}H16_{16}N4_{4}O3_{3}.HCl and a molecular weight of 288.73 g/mol, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for drug development and biochemical studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site, thus preventing substrate access. Additionally, it can modulate signal transduction pathways through receptor interaction, which is crucial in therapeutic applications.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds demonstrate activity against Mycobacterium tuberculosis (MTB), with IC50_{50} values ranging from 1.35 to 2.18 μM for related structures . This suggests that this compound could possess comparable efficacy against tuberculosis.

CompoundTarget OrganismIC50_{50} (μM)
Compound AMycobacterium tuberculosis1.35 - 2.18
Compound BMycobacterium tuberculosis3.73 - 4.00

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) have shown that several piperazine derivatives, including those structurally related to this compound, exhibit low toxicity profiles, indicating their potential for therapeutic use without significant adverse effects on normal cells .

Structure-Activity Relationship (SAR)

The presence of both the nitropyridine and ethanol groups in this compound enhances its biological activity compared to similar compounds lacking these functional groups. The unique combination allows for distinct interactions with biological targets, which is critical in drug design.

CompoundFunctional GroupsBiological Activity
This compoundNitropyridine, EthanolPotentially high against MTB
[1-(3-Nitropyridin-2-yl)piperazine]NitropyridineModerate
[N-(6-(4-(Pyrazine-2-carbonyl)piperazine)]PyrazineLow

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperazine derivatives as potential anti-tubercular agents. For instance, a series of compounds were synthesized and tested for their efficacy against MTB, revealing promising results that support further investigation into the piperazine scaffold for new drug development .

Additionally, computational docking studies have been employed to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action and guiding future modifications to enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride
Reactant of Route 2
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[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.